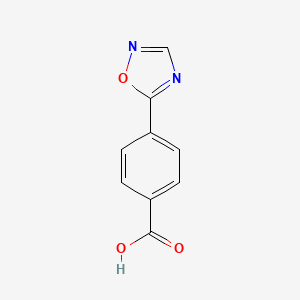

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

Description

Overview of Nitrogen- and Oxygen-Containing Heterocyclic Systems in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic fragment. researchgate.net Among these, systems containing nitrogen and oxygen atoms are particularly prevalent. Approximately 84% of approved drugs contain at least one nitrogen atom, and about 60% incorporate a nitrogen heterocycle. nih.gov Oxygen-containing heterocycles are the second most common type found in approved pharmaceuticals. nih.gov

The prevalence of these N- and O-containing rings, such as pyridines, pyrimidines, oxazoles, and furans, stems from their ability to engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and pi-stacking, with biological macromolecules like enzymes and receptors. mdpi.com These interactions are crucial for molecular recognition and the modulation of biological activity. Furthermore, the incorporation of heteroatoms can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. researchgate.net The structural diversity of these heterocyclic systems provides a versatile toolkit for medicinal chemists to design and synthesize novel compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Significance of the 1,2,4-Oxadiazole (B8745197) Nucleus as a Privileged Scaffold in Drug Discovery

Within the vast family of heterocyclic compounds, the 1,2,4-oxadiazole ring has been identified as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. ipbcams.ac.cn The five-membered aromatic ring of 1,2,4-oxadiazole, containing one oxygen and two nitrogen atoms, is noted for its unique bioisosteric properties. nih.gov It is often employed as a bioisostere for amide and ester functional groups. nih.gov This substitution can enhance a molecule's metabolic stability by replacing easily hydrolyzable groups, improve its pharmacokinetic profile, and increase its oral bioavailability. nih.gov

The 1,2,4-oxadiazole nucleus is a component of several commercially available drugs and a vast number of compounds exhibiting a wide spectrum of biological activities. nih.gov These activities include anti-inflammatory, analgesic, anticancer, antiviral, antibacterial, and antifungal properties. ipbcams.ac.cnnih.gov The structural rigidity and defined geometry of the 1,2,4-oxadiazole ring help in positioning substituents in a precise spatial orientation, which can be critical for high-affinity binding to a target protein. This combination of metabolic stability, synthetic accessibility, and diverse biological potential has cemented the 1,2,4-oxadiazole scaffold as a highly valuable component in the design of new therapeutic agents. nih.gov

Current Research Landscape and Focus on 4-(1,2,4-Oxadiazol-5-yl)benzoic Acid and its Analogs

The inherent potential of the 1,2,4-oxadiazole scaffold has spurred extensive research into its derivatives. A significant area of this research focuses on molecules that incorporate this heterocycle into more complex structures, such as this compound and its analogs. The benzoic acid moiety provides a crucial functional group that can be further modified or can act as a key interaction point with biological targets.

Recent studies have explored the synthesis and biological evaluation of various analogs where the core structure of this compound is systematically modified to probe structure-activity relationships (SAR). For instance, research into novel antibiotics has identified 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole as a potent agent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how modifications to the groups attached to the oxadiazole ring can lead to highly active and selective compounds.

In the field of oncology, numerous 1,2,4-oxadiazole derivatives have been investigated for their anticancer activity. nih.gov Studies have shown that derivatives of 4-(1,2,4-oxadiazol-5-yl)aniline, a close analog of the subject compound, exhibit antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov For example, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, synthesized from a benzoic acid precursor, showed a mean IC₅₀ value of approximately 9.4 µM against a panel of 11 cancer cell lines. nih.gov

Furthermore, derivatives of this compound have been explored as potential inhibitors of various enzymes. One study detailed the design of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, with some compounds showing IC₅₀ values in the low micromolar range. ipbcams.ac.cn The research landscape clearly indicates a dynamic and expanding interest in this compound and its analogs as promising scaffolds for developing new therapeutics across different disease areas.

Interactive Data Table: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs

The following table summarizes the in vitro anticancer activity of representative 1,2,4-oxadiazole derivatives against various human cancer cell lines. The data illustrates the potential of this scaffold in oncology research.

| Compound Name | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | Mean of 11 lines | ~9.4 | nih.gov |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Mean of 11 lines | ~92.4 | mdpi.com |

| 1,2,4-Oxadiazole linked 5-Fluorouracil analog (Compound 7a) | MCF-7 (Breast) | 0.76 ± 0.044 | nih.gov |

| 1,2,4-Oxadiazole linked 5-Fluorouracil analog (Compound 7a) | A549 (Lung) | 0.18 ± 0.019 | nih.gov |

| 1,2,4-Oxadiazole linked 5-Fluorouracil analog (Compound 7a) | DU145 (Prostate) | 1.13 ± 0.55 | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivative (Compound 33) | MCF-7 (Breast) | 0.34 ± 0.025 | nih.gov |

Interactive Data Table: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

This table presents the inhibitory activity of specific 1,2,4-oxadiazole analogs against therapeutically relevant enzymes, demonstrating their potential as targeted inhibitors.

| Compound Name | Target Enzyme | Activity (IC₅₀ in µM) | Reference |

| 1,2,4-Oxadiazole derivative (Compound 13f) | SARS-CoV-2 PLpro | 1.8 | ipbcams.ac.cn |

| 1,2,4-Oxadiazole derivative (Compound 26r) | SARS-CoV-2 PLpro | 1.0 | ipbcams.ac.cn |

| 1,2,4-Oxadiazole hydroxamate derivative (Compound 19a) | HDAC-1 | >20 (nM) | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) hydroxamic acid (Compound 16) | HDAC1 | 0.017 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCSSHGLGUUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557358-41-4 | |

| Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Derivatization and Structural Modification Strategies for the 4 1,2,4 Oxadiazol 5 Yl Benzoic Acid Scaffold

Rational Design Principles for Analog Generation

The rational design of analogs based on the 4-(1,2,4-oxadiazol-5-yl)benzoic acid scaffold is guided by several key principles aimed at optimizing molecular properties for various applications, particularly in medicinal chemistry. The 1,2,4-oxadiazole (B8745197) ring is a cornerstone of this process, often utilized as a bioisostere for ester and amide functionalities. researchgate.netnih.gov This substitution is advantageous because the oxadiazole ring offers enhanced metabolic and hydrolytic stability. researchgate.netnih.gov

Design strategies frequently involve leveraging the 1,2,4-oxadiazole scaffold to create compounds that can target multiple disease pathways. nih.gov Structural modifications are systematically planned to influence pharmacokinetic and pharmacodynamic profiles, enabling the design of more selective and potent drug candidates. nih.gov For instance, in the development of antiproliferative agents, hybrid molecules combining the 1,2,4-oxadiazole core with other pharmacologically active moieties, like quinazoline-4-one, are designed to achieve synergistic effects. nih.gov This approach targets multiple kinases, a strategy proven effective in overcoming drug resistance in cancer therapy. nih.gov The development of such hybrids is often part of a broader effort to create dual or multitargeted therapeutic agents. nih.gov

Functionalization of the Benzoic Acid Moiety

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the benzoic acid ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This functionalization significantly impacts the acidity of the benzoic acid and its reactivity. EWGs, such as nitro or cyano groups, increase the acidity of the benzoic acid by stabilizing its conjugate base. otterbein.edulibretexts.orgresearchgate.net Conversely, EDGs, like alkyl or methoxy (B1213986) groups, destabilize the conjugate base, thereby decreasing the acidity. otterbein.eduresearchgate.netstackexchange.com

The following table summarizes the effect of various substituents on the properties of benzoic acid derivatives.

| Substituent Type | Example Groups | Effect on Acidity | Rationale |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -Br | Increases | Stabilizes the conjugate base (benzoate) otterbein.edulibretexts.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Decreases | Destabilizes the conjugate base (benzoate) otterbein.edustackexchange.com |

Strategic Halogenation and Alkyl Substitution

Strategic placement of halogen atoms and alkyl groups on the benzoic acid moiety is a common tactic to fine-tune the physicochemical properties of the parent compound. Halogenation, for instance, can enhance membrane permeability and metabolic stability. Palladium-catalyzed C-H bond functionalization represents a modern approach to introduce alkyl groups at specific positions, such as the ortho position of benzoic acids, using alkyl halides. nih.gov

In the design of enzyme inhibitors, substitutions at the C-4 and C-5 positions of the benzoic acid ring have been explored to enhance potency. Docking studies have revealed that unoccupied hydrophobic pockets in enzyme active sites can be targeted by introducing hydrophobic substituents like alkylphenyl or biphenyl (B1667301) groups at these positions. nih.gov This strategy has led to compounds with improved inhibitory activity. nih.gov Conversely, adding more polar groups like hydroxyl or fluoro groups in these positions can lead to a decrease in activity, underscoring the importance of matching the substituent's properties to the target's binding site characteristics. nih.gov

Modifications on the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring itself is a key target for structural modification. The substituents at the C3 and C5 positions of the ring can be varied to modulate the molecule's biological and physicochemical properties. A common synthetic route involves the cyclization of amidoximes with carboxylic acid derivatives, which allows for diverse substitutions. chim.it

Structural modifications on the oxadiazole ring are known to significantly impact the resulting compound's pharmacokinetic and pharmacodynamic profiles. nih.gov For example, a new synthetic approach for creating 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles, offering a high-yield pathway to derivatives with various substituents (R) at the 5-position of the oxadiazole ring. researchgate.net This method highlights the accessibility of C5-functionalized analogs. researchgate.net Furthermore, the reactivity of the oxadiazole ring allows for transformations like the Boulton-Katritzky rearrangement, an internal nucleophilic substitution that can lead to different heterocyclic systems. chim.it

Heterocyclic Fusions and Linking Strategies (e.g., Triazoles, Thiazoles)

To expand the chemical space and explore new biological activities, the this compound scaffold is often linked to or fused with other heterocyclic systems. Triazoles and thiazoles are common partners in these molecular hybridization strategies.

For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for anticancer activity. rsc.org These compounds link the benzoic acid core to a triazole ring, and further derivatization of the carboxylic acid group into amides or esters introduces additional diversity. rsc.org Similarly, 1,3,4-oxadiazole-1,2,3-triazole hybrids have been designed as potential antiproliferative agents. nih.gov Another approach involves the synthesis of benzo libretexts.orgstackexchange.comthiazolo[2,3-c] otterbein.edulibretexts.orgnih.govtriazole derivatives, which represents a fused tricyclic system. mdpi.com The synthesis of various oxadiazole, thiadiazole, and triazole derivatives from a common starting material like benzo[b]thiophene highlights the modular nature of these synthetic strategies. nih.gov

Bioisosteric Replacements within the Molecular Framework

Bioisosterism is a fundamental principle in the modification of the this compound scaffold. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere of esters and amides to improve metabolic stability and oral bioavailability. researchgate.netmdpi.com

A notable example of bioisosteric replacement involves substituting the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org This change has been reported to result in compounds with higher polarity and reduced metabolic degradation by human liver microsomes. nih.govrsc.org While this specific replacement can sometimes lead to a reduction in binding affinity for a particular target, the improved physicochemical and pharmacokinetic properties can be highly advantageous. nih.gov The carboxyl group of the benzoic acid moiety can also be replaced by bioisosteres like 1,2,4-oxadiazol-5(4H)-ones. researchgate.net This strategy has been successfully used in the design of various pharmacologically active compounds. researchgate.net

The following table presents examples of bioisosteric replacements for different moieties within the parent scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Ester / Amide | 1,2,4-Oxadiazole ring | Enhance metabolic and hydrolytic stability researchgate.netmdpi.com |

| 1,2,4-Oxadiazole ring | 1,3,4-Oxadiazole ring | Increase polarity, reduce metabolic degradation nih.govrsc.org |

| Carboxylic Acid | 1,2,4-Oxadiazol-5(4H)-one | Mimic the acidic proton and hydrogen bonding capabilities researchgate.net |

Structure Activity Relationship Sar Investigations of 4 1,2,4 Oxadiazol 5 Yl Benzoic Acid Derivatives in Biological Systems

Elucidation of Key Pharmacophoric Elements

The 4-(1,2,4-oxadiazol-5-yl)benzoic acid core possesses distinct pharmacophoric features that are essential for its interaction with various biological targets. The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a critical component. It is recognized as a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions. researchgate.net

Key pharmacophoric elements of this scaffold generally include:

A Hydrogen Bond Acceptor: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. mdpi.com

An Aromatic Ring System: The benzoic acid moiety provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with the target protein.

A Carboxylic Acid Group: This group is often vital for anchoring the molecule within the active site of an enzyme or receptor through ionic interactions or hydrogen bonding.

Pharmacophore modeling of various 1,2,4-oxadiazole-containing compounds has revealed the importance of these features in different biological contexts. For instance, in the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), the 1,2,4-oxadiazole ring was a key introduction based on bioisosteric principles to achieve high potency and selectivity. nih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

The electronic nature of substituents on the benzoic acid ring plays a significant role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity of the carboxylic acid and the electron density of the aromatic ring, which in turn affects binding affinity.

Studies on various 1,2,4-oxadiazole derivatives have shown that the presence of EDGs can enhance antiproliferative activity, while the introduction of EWGs may lead to a decrease in potency. mdpi.comresearchgate.net For example, in a series of anticancer agents, the introduction of an EWG on the 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity. nih.gov

Steric hindrance is another critical factor. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity by preventing the molecule from adopting the optimal conformation for binding. The interplay between electronic effects and steric hindrance is crucial for optimizing the pharmacological profile of these compounds. For instance, in a study of benzoic acid derivatives, the steric hindrance effect was noted in the case of methoxy (B1213986) and dimethylamino groups. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 1,2,4-oxadiazole derivatives based on findings from multiple studies.

| Substituent Type | Position | General Effect on Activity | Reference(s) |

| Electron-Donating Groups (EDG) | General | Can enhance antiproliferative activity | mdpi.comresearchgate.net |

| Electron-Withdrawing Groups (EWG) | 5-Aryl on Oxadiazole | Can increase antitumor activity | nih.gov |

| Methoxy and Dimethylamino Groups | Benzoic Acid | Can introduce steric hindrance | nih.gov |

For example, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position (meta) of the benzoic acid moiety maintained potent inhibitory activity and led to higher antiproliferative activities compared to the parent compound. nih.gov This highlights that specific positional isomers can be more favorable for interacting with the target.

Conformational and Stereochemical Influences on Ligand-Target Recognition

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. The relative orientation of the 1,2,4-oxadiazole ring and the benzoic acid moiety, as well as the conformation of any flexible side chains, can significantly influence binding affinity.

While specific conformational studies on this compound are not extensively detailed in the provided search results, the principles of conformational analysis are broadly applicable. For instance, the planarity of the oxadiazole and benzoic acid rings can facilitate stacking interactions within a receptor's active site. The introduction of chiral centers into the molecule can lead to stereoisomers with different biological activities. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Comparative SAR Analysis with Related Heterocyclic Analogs

To further understand the SAR of the this compound scaffold, it is insightful to compare its biological activity with that of its heterocyclic analogs, such as those containing 1,3,4-oxadiazole (B1194373) or triazole rings. Such comparisons help to elucidate the importance of the specific arrangement of heteroatoms in the five-membered ring for target interaction.

A study involving the bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in high-affinity CB2 ligands demonstrated a significant reduction in affinity for the target receptor. nih.govrsc.org This suggests that the specific arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring is crucial for optimal interaction with the CB2 receptor.

Similarly, a comparative study of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids in anticancer research revealed that certain substitutions on the triazole ring were crucial for potent cytotoxic activity. researchgate.netnih.gov This underscores that while these heterocyclic rings are bioisosteres, subtle differences in their electronic and hydrogen-bonding properties can lead to significant variations in biological activity.

The following table provides a comparative overview of the biological activities of different heterocyclic analogs.

| Heterocyclic Ring | Target | Observation | Reference(s) |

| 1,2,4-Oxadiazole | CB2 Receptor | High affinity | nih.govrsc.org |

| 1,3,4-Oxadiazole | CB2 Receptor | Reduced affinity compared to 1,2,4-oxadiazole analog | nih.govrsc.org |

| 1,2,4-Triazole | Cancer Cell Lines | Potent cytotoxic activity with specific substitutions | researchgate.netnih.gov |

Computational and Theoretical Approaches in the Study of 4 1,2,4 Oxadiazol 5 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. researchgate.net For 4-(1,2,4-Oxadiazol-5-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to optimize the molecular structure. actascientific.comnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

The optimization yields crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. actascientific.com For instance, calculations would define the planarity between the benzoic acid ring and the 1,2,4-oxadiazole (B8745197) ring, a factor that can influence molecular packing in the solid state and interactions with protein targets. nih.gov The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Representative Calculated Geometric Parameters for Aromatic Acid Derivatives using DFT Note: This table contains representative data for similar compounds to illustrate the outputs of DFT calculations.

| Parameter | Typical Calculated Value |

| C=O Bond Length (Carboxyl) | ~1.21 Å |

| C-O Bond Length (Carboxyl) | ~1.36 Å |

| O-H Bond Length (Carboxyl) | ~0.97 Å |

| C-C Bond Angle (Benzene Ring) | ~120° |

| Dihedral Angle (Ring-Ring) | 10°-50° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. pku.edu.cnwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. actascientific.com

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis helps predict its behavior in chemical reactions and its potential to engage in charge-transfer interactions. rsc.org Various quantum chemical descriptors, such as ionization potential, electron affinity, and electronegativity, can be derived from the HOMO and LUMO energies. researchgate.net

Table 2: Quantum Chemical Descriptors from FMO Analysis Note: This table contains representative values for similar compounds to illustrate the outputs of FMO analysis.

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

Electrostatic Potential Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. semanticscholar.org The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge accumulation. semanticscholar.org

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to sites susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen atoms of the carboxyl group and the nitrogen and oxygen atoms of the oxadiazole ring. actascientific.comsemanticscholar.org

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. actascientific.com

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, including amino acid residues in a protein's active site. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

Molecular docking simulations place this compound into the binding site of a target protein to predict its preferred binding orientation and conformation. samipubco.com The process involves a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. ekb.eguowasit.edu.iq

These simulations can reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions commonly include:

Hydrogen Bonds: Formed between the carboxyl group's hydrogen donor and oxygen acceptors, or the nitrogen/oxygen atoms of the oxadiazole ring, and polar amino acid residues. mdpi.com

Hydrophobic Interactions: Involving the phenyl ring of the benzoic acid moiety and nonpolar residues in the binding pocket.

Pi-Pi Stacking: Occurring between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The predicted binding mode provides a structural hypothesis for the molecule's biological activity, guiding the design of derivatives with improved potency and selectivity. nih.gov

A critical outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and are crucial for ligand recognition and binding. mdpi.com By analyzing the docked pose of this compound, researchers can pinpoint which residues are involved in hydrogen bonding, electrostatic, or hydrophobic interactions.

For example, docking studies of similar heterocyclic compounds against protein kinases have identified key interactions with residues in the ATP-binding site, such as glutamate, aspartate, and cysteine. mdpi.com Understanding these key interactions is essential for structure-activity relationship (SAR) studies, as modifications to the ligand can be designed to enhance interactions with these specific residues, thereby improving binding affinity and biological effect. nih.gov

Table 3: Common Ligand-Protein Interactions Predicted by Molecular Docking Note: This table lists typical interactions observed for benzoic acid and oxadiazole derivatives in protein binding sites.

| Interaction Type | Ligand Functional Group Involved | Key Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (-COOH), Oxadiazole Ring (N, O) | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrophobic Interactions | Phenyl Ring | Val, Leu, Ile, Ala, Met |

| Pi-Pi Stacking | Phenyl Ring, Oxadiazole Ring | Phe, Tyr, Trp |

| Salt Bridge | Carboxylate (-COO-) | Lys, Arg, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Study of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in modern drug discovery and medicinal chemistry. For this compound and its analogs, QSAR studies are instrumental in elucidating the intricate connections between their chemical structures and observed biological activities. These models translate molecular architecture into predictive insights, guiding the synthesis of more potent and selective therapeutic agents.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for compounds related to this compound involves a systematic process of data collection, descriptor calculation, model generation, and rigorous validation. While direct QSAR studies on this specific molecule are not extensively detailed in publicly available literature, the methodologies applied to structurally similar 1,2,4-oxadiazole and benzoic acid derivatives provide a clear framework for how such models would be constructed.

Predictive models for the biological activities of these compounds are typically developed using either two-dimensional (2D) or three-dimensional (3D) QSAR approaches.

2D-QSAR Modeling: In 2D-QSAR, the models are built upon molecular descriptors that are derived from the two-dimensional representation of the molecule. For derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which are structurally analogous to the compound of interest, 2D-QSAR models have been successfully generated to correlate with anticancer activities. nih.govresearchgate.netrsc.org These models often employ statistical methods like multiple linear regression (MLR) to establish a linear relationship between the descriptors and the biological response.

3D-QSAR Modeling: 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional conformations of the molecules. For various 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been pivotal in understanding their anticancer and enzyme inhibitory activities. researchgate.net These models generate 3D contour maps that visualize the spatial regions where modifications to the molecule would likely enhance its biological activity. For instance, in a study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, a 3D-QSAR model highlighted the importance of specific structural features for antibacterial activity. nih.gov

The general workflow for developing a predictive QSAR model for this compound and its analogs would involve:

Data Set Compilation: Assembling a series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).

Molecular Modeling and Alignment: Generating 3D structures of the molecules and aligning them based on a common scaffold.

Descriptor Calculation: Computing a wide range of molecular descriptors (physicochemical, topological, electronic, etc.).

Model Building: Using statistical techniques to build a mathematical model that correlates the descriptors with the biological activity.

Validation: Rigorously validating the model's predictive power using internal and external validation methods.

The table below illustrates a hypothetical set of data that would be used to initiate the development of a QSAR model for a series of this compound derivatives.

| Compound ID | Substituent (R) | Experimental Activity (IC50, µM) |

| 1 | -H | 15.2 |

| 2 | -CH3 | 10.5 |

| 3 | -Cl | 8.7 |

| 4 | -OCH3 | 12.1 |

| 5 | -NO2 | 25.4 |

Correlation of Molecular Descriptors with Pharmacological Efficacy

The core of any QSAR model lies in the molecular descriptors used and their correlation with the pharmacological efficacy of the compounds. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and its derivatives, several classes of descriptors are expected to play a crucial role in defining their biological activity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. In 3D-QSAR studies of 1,3,4-oxadiazol-2-one derivatives, steric fields were found to contribute significantly to the model, indicating that the bulk and spatial arrangement of substituents are critical for activity. mdpi.com For this compound, modifications to the benzene (B151609) ring or the addition of substituents at the 3-position of the oxadiazole ring would alter the steric profile and, consequently, the biological activity.

Electronic Descriptors: These descriptors describe the electronic properties of the molecule, such as charge distribution and orbital energies. The electrostatic fields in CoMFA and CoMSIA models for oxadiazole derivatives often reveal regions where positive or negative charges are favorable for interaction with the biological target. mdpi.com The presence of the electronegative oxygen and nitrogen atoms in the oxadiazole ring, along with the carboxylic acid group, makes the electronic properties of this compound a key determinant of its activity.

Hydrophobic Descriptors: These descriptors quantify the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These descriptors are derived from the 2D graph of the molecule and describe its connectivity and branching.

The following table provides examples of molecular descriptors and their potential correlation with the pharmacological efficacy of this compound analogs, based on findings from related QSAR studies.

| Descriptor Class | Specific Descriptor | Potential Correlation with Efficacy | Rationale based on Analogous Studies |

| Steric | Molar Refractivity (MR) | Positive or Negative | The size and polarizability of substituents can influence binding pocket fit. mdpi.com |

| Electronic | Dipole Moment | Negative | A lower dipole moment might be favorable for crossing cell membranes. |

| Partial Charges on Atoms | Specific Charges | Specific charge distributions are often required for optimal interaction with target residues. mdpi.com | |

| Hydrophobic | LogP | Optimal Range | An optimal level of lipophilicity is necessary for both target binding and favorable ADME properties. |

| Topological | Wiener Index | Negative | Increased branching may lead to a decrease in activity due to steric hindrance. |

Pre Clinical Mechanistic Studies and Biological Target Elucidation of 4 1,2,4 Oxadiazol 5 Yl Benzoic Acid Derivatives

Investigations into Molecular Mechanisms of Action

The molecular mechanisms of action for derivatives of 4-(1,2,4-oxadiazol-5-yl)benzoic acid are diverse and target-dependent. The central 1,2,4-oxadiazole (B8745197) heterocycle often serves as a rigid scaffold that correctly orients pharmacophoric groups for optimal interaction with biological targets. nih.gov These interactions are fundamental to the observed therapeutic effects, which range from anticancer to antimicrobial activities.

In oncology, a primary mechanism identified is the induction of apoptosis in cancer cells. nih.gov For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been recognized as potent inducers of programmed cell death. nih.gov This pro-apoptotic activity is often a result of modulating key cellular pathways involved in cell survival and proliferation. Another significant anticancer mechanism involves the inhibition of tubulin polymerization. Specific 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the mitotic phase and subsequent cell death.

The structural arrangement of the oxadiazole ring linked to a benzoic acid moiety enhances the molecule's ability to engage in hydrogen bonding, which is critical for interacting with various biological targets, including enzymes and receptors. In the context of antimicrobial activity, proposed mechanisms include the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic pathways.

Identification and Validation of Specific Biological Targets

Research has successfully identified and validated several specific biological targets for this class of compounds, spanning enzymes, receptors, and other key cellular proteins.

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes.

Papain-like Protease (PLpro): The viral papain-like protease of SARS-CoV-2 has emerged as a key target for 1,2,4-oxadiazole derivatives. nih.govnih.gov These compounds were designed as isosteric replacements for the amide backbone of known inhibitors. nih.gov Several derivatives have shown potent inhibition of PLpro, with IC50 values in the low micromolar range, highlighting their potential as antiviral agents. nih.govnih.gov For example, compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline displayed an IC50 of 7.197 μM against SARS-CoV-2 PLpro. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as inhibitors of succinate dehydrogenase, a crucial enzyme in the fungal respiratory chain. nih.gov This makes SDH a significant target for the development of novel fungicides. By blocking energy metabolism, these compounds can effectively control the growth of pathogenic fungi. nih.gov

Protein Kinase CK2: While direct inhibition by this compound derivatives is under investigation, structurally analogous compounds have shown potent activity. Derivatives of the closely related 4-(thiazol-5-yl)benzoic acid scaffold have demonstrated potent, nanomolar inhibition of Protein Kinase CK2α and CK2α'. nih.gov This suggests that the general benzoic acid heterocyclic structure is a promising pharmacophore for targeting this key kinase, which is often dysregulated in cancer. nih.gov

5-Lipoxygenase (5-LOX): Direct inhibitory activity of this compound derivatives on 5-lipoxygenase has not been extensively reported. However, related heterocyclic compounds, such as substituted 1,2,4-triazoles, have been identified as antagonists of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. nih.gov This indicates that five-membered nitrogen-containing heterocycles are a viable scaffold for modulating this inflammatory pathway.

| Enzyme Target | Derivative Class | Key Findings | IC50 Values |

| Papain-like Protease (PLpro) | Aryl-1,2,4-oxadiazoles | Potent inhibition of SARS-CoV-2 PLpro. nih.govnih.gov | 1.0 μM - 7.2 μM nih.govnih.gov |

| Succinate Dehydrogenase (SDH) | 1,2,4-Oxadiazole derivatives | Designed as potential SDH inhibitors for antifungal activity. nih.gov | N/A |

| Protein Kinase CK2 | 4-(Thiazol-5-yl)benzoic acids (Analog) | Potent inhibition of CK2α and CK2α'. nih.gov | 0.0046 μM - 0.017 μM nih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | 1,2,4-Triazoles (Analog) | Selective suppression of leukotriene formation. nih.gov | N/A |

These derivatives have been shown to interact with specific receptors and modulate critical signaling pathways.

EGFR/PI3K/Akt/mTOR Pathway: A significant finding is the targeting of the EGFR/PI3K/Akt/mTOR signaling cascade by novel 1,2,4-oxadiazole-1,2,3-triazole hybrids. nih.govnih.gov This pathway is frequently hyperactivated in cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy. nih.govnih.govmdpi.com Studies in lung and colon cancer cell lines have demonstrated that these compounds can downregulate the expression of key pathway components including EGFR, PI3K, and mTOR, supporting their mode of action as anticancer agents. nih.gov

Receptor Binding: Derivatives containing the 1,2,4-oxadiazole core have been developed as modulators for various receptors. For example, specific derivatives have been identified as agonists for the human caseinolytic protease P (HsClpP), a potential anticancer target. nih.gov

The potential for 1,2,4-oxadiazole derivatives to act as antibacterial agents has been linked to their interaction with penicillin-binding proteins (PBPs). While extensive experimental data is still emerging, in silico studies have provided valuable insights. Molecular docking simulations of related 1,3,4-oxadiazole (B1194373) compounds with PBPs have shown favorable binding interactions. These computational models suggest that the heterocyclic core can fit within the active site of the enzyme, potentially inhibiting its function in bacterial cell wall synthesis.

Cellular and Biochemical Assays for Functional Characterization (e.g., Apoptosis Induction)

A variety of cellular and biochemical assays have been employed to characterize the functional consequences of target engagement by this compound derivatives.

A primary functional outcome observed for anticancer derivatives is the induction of apoptosis. Flow cytometry analysis has been used to quantify this effect. For example, treatment of Patu-T pancreatic cancer cells with novel marine-inspired 1,2,4-oxadiazole derivatives resulted in a significant, multi-fold increase in the apoptotic cell population compared to controls. mdpi.com One potent compound induced apoptosis in 18.32% of cells, a 4.8-fold increase over the baseline. mdpi.com Similarly, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives that act as HsClpP agonists were shown to induce the degradation of respiratory chain complex subunits, ultimately leading to apoptosis in hepatocellular carcinoma cells. nih.gov

Other assays have been used to confirm different mechanisms of action. For derivatives that function as tubulin inhibitors, biochemical assays with purified tubulin confirm the direct inhibition of polymerization. Cellularly, this is validated by treating cancer cell lines with the compounds and observing an increase in the population of cells arrested in the mitotic phase of the cell cycle.

In Vitro and In Vivo Metabolic Stability Assessments in Pre-clinical Models

Evaluating the metabolic stability of new chemical entities is a critical step in pre-clinical development. For derivatives of this compound, these assessments are performed using standard in vitro models to predict their in vivo pharmacokinetic behavior.

The typical methodology involves incubating the test compound with liver microsomes or cryopreserved hepatocytes from various species, including humans, rats, and mice. nih.govrrpharmacology.ru These systems contain the primary drug-metabolizing enzymes, particularly the cytochrome P450 family. The reaction requires cofactors, most commonly an NADPH-regenerating system, to support enzymatic activity. rrpharmacology.ru

Over a defined time course, samples are taken and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate key metabolic parameters:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

These in vitro data are crucial for predicting in vivo hepatic clearance, oral bioavailability, and potential drug-drug interactions. For example, two potent 1,2,4-oxadiazole derivatives developed as PLpro inhibitors were subjected to these assays and demonstrated favorable metabolic stability in mouse liver microsomes, with half-lives exceeding 93 minutes. nih.gov A detailed pharmacokinetic study of a related 1,3,4-oxadiazole benzenesulfonamide (B165840) in rats identified its major and minor metabolites and determined a long half-life of 46.4 hours after administration. rrpharmacology.ru

| Assay Component | Description |

| Test System | Liver microsomes or hepatocytes (human, rat, mouse, etc.) nih.govrrpharmacology.ru |

| Cofactor | NADPH-regenerating system rrpharmacology.ru |

| Incubation | Performed at 37°C over a time course (e.g., 0 to 120 minutes) |

| Analysis Method | LC-MS/MS to quantify the parent compound rrpharmacology.ru |

| Parameters Calculated | Half-life (t½), Intrinsic Clearance (CLint) nih.govrrpharmacology.ru |

| Purpose | Predict in vivo hepatic clearance and bioavailability |

Emerging Research Frontiers and Future Perspectives for 4 1,2,4 Oxadiazol 5 Yl Benzoic Acid in Academic Research

Exploration of Novel Therapeutic Areas

The inherent versatility of the 1,2,4-oxadiazole (B8745197) nucleus has prompted extensive research into its therapeutic potential across various disease domains. doaj.orgbohrium.com Derivatives of this scaffold are being actively investigated for a multitude of pharmacological applications.

Key Therapeutic Areas Under Investigation:

Oncology: Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. doaj.orgnih.govresearchgate.net For instance, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity. nih.gov Other derivatives have shown potent cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung. mdpi.comnih.gov

Neurodegenerative Diseases: There is growing interest in 1,2,4-oxadiazole derivatives as potential treatments for conditions like Alzheimer's disease. doaj.orgbohrium.com Research has focused on designing multi-target agents that can, for example, inhibit acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), key enzymes in Alzheimer's pathology. rsc.orgnih.gov

Antimicrobial Applications: The scaffold has been utilized to develop agents effective against drug-resistant pathogens. doaj.orgbohrium.com Studies have explored derivatives with activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Inflammatory Conditions: Derivatives have been investigated for their anti-inflammatory properties. doaj.orgresearchgate.net For example, a class of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives has been discovered as cannabinoid type 2 (CB2) receptor agonists for the potential treatment of inflammatory pain. nih.gov

Other Areas: The therapeutic exploration extends to antidiabetic and antiparasitic applications, showcasing the broad biological spectrum of this chemical class. doaj.orgnih.govbohrium.comresearchgate.net

Integration with Phenotypic and Target-Based Screening Technologies

The discovery of novel bioactive compounds incorporating the 4-(1,2,4-oxadiazol-5-yl)benzoic acid scaffold is accelerated by modern screening technologies. Both target-based and phenotypic screening approaches are crucial in identifying and optimizing new drug candidates. sciltp.com

Target-based screening involves testing compounds against a specific, validated biological target, such as an enzyme or receptor. sciltp.com For example, libraries of 1,2,4-oxadiazole derivatives have been screened against specific kinases like EGFR and BRAFV600E to identify potent inhibitors for cancer therapy. nih.govfrontiersin.org This rational approach allows for the precise design of molecules intended to modulate a known disease pathway.

Phenotypic screening, on the other hand, is a target-agnostic method that assesses the effects of compounds on whole cells or organisms to identify agents that produce a desired physiological change. sciltp.com A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered through such screening against prostate cancer cell lines, which subsequently led to the identification of their mechanism as tubulin inhibition. nih.gov High-throughput screening (HTS) methodologies enable the rapid evaluation of large libraries of 1,2,4-oxadiazole derivatives, significantly increasing the efficiency of hit identification in early-stage drug discovery. rsc.org

Design of Multi-Targeting Agents and Prodrug Strategies

The structural characteristics of this compound make it a suitable platform for developing advanced therapeutic strategies, including multi-target agents and prodrugs.

Multi-Targeting Agents: For complex diseases like cancer and neurodegenerative disorders, agents that can modulate multiple biological targets simultaneously are of great interest. nih.gov Researchers have successfully designed 1,2,4-oxadiazole derivatives that act as dual inhibitors. For instance, hybrids of 1,2,4-oxadiazole and quinazolin-4-one have been developed as dual EGFR/BRAFV600E inhibitors. nih.govfrontiersin.org Similarly, in the context of Alzheimer's disease, derivatives have been created to concurrently inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). rsc.orgnih.gov

Prodrug Strategies: The carboxylic acid group in this compound is an ideal handle for prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. ijpsonline.com This approach is often used to improve a drug's physicochemical properties, such as solubility or membrane permeability. nih.govresearchgate.net The carboxylic acid can be converted into an ester, which can then be hydrolyzed by esterase enzymes in the plasma and tissues to release the active parent drug. ijpsonline.comuobabylon.edu.iq This strategy can enhance the bioavailability of the parent compound. nih.govresearchgate.net

Examples of 1,2,4-Oxadiazole Derivatives in Research

| Derivative Class | Therapeutic Target/Area | Screening Approach | Strategy | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole/quinazoline-4-one hybrids | Cancer (EGFR/BRAFV600E) | Target-Based | Multi-Target Agent | nih.govfrontiersin.org |

| 1,2,4-Oxadiazole-based derivatives | Alzheimer's Disease (AChE/MAO-B) | Target-Based | Multi-Target Agent | rsc.orgnih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Cancer (Tubulin) | Phenotypic | Single-Target Agent | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives | Inflammatory Pain (CB2 Receptor) | Target-Based | Single-Target Agent | nih.gov |

Advancements in Synthetic Accessibility and Scalability for Research Applications

The growing interest in this compound and its derivatives has spurred the development of more efficient and scalable synthetic methods. Traditional synthesis of the 1,2,4-oxadiazole ring often involves the cyclization of O-acylamidoximes, which can be prepared from amidoximes and carboxylic acid derivatives. nih.govchim.it

Recent advancements have focused on creating more streamlined and higher-yield processes suitable for generating large libraries of compounds for screening. One-pot synthetic procedures have been developed that allow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles directly from amidoximes and carboxylic acids or their esters, often at room temperature. nih.govnih.gov These methods offer advantages such as simpler purification protocols and the use of readily available starting materials. nih.gov

Furthermore, high-throughput methodologies using continuous flow reactors are being employed to rapidly synthesize libraries of 1,2,4-oxadiazole compounds. rsc.org These automated platforms integrate synthesis and purification, significantly reducing the time required for drug discovery cycles. rsc.org Other novel approaches include oxidative cyclization methods and the use of superbase mediums to facilitate the reaction. nih.govnih.gov A new approach for synthesizing 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of the corresponding tolyl-1,2,4-oxadiazoles, offering higher yields and fewer steps compared to previous methods. researchgate.net These synthetic innovations are crucial for expanding the chemical space available for academic research and ensuring a steady supply of diverse compounds for biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2,4-Oxadiazol-5-yl)benzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides with carboxylic acid derivatives. Key parameters include temperature control (e.g., reflux in ethanol or THF), choice of catalyst (e.g., glacial acetic acid for cyclization), and reaction time (4–6 hours for reflux). For example, di-dehydrobromination of dibromo intermediates using sodium amide (NaNH₂) in liquid ammonia at -70°C to -60°C yields oxadiazole derivatives, though yields vary (32–54%) depending on substituents . Solvent polarity and stoichiometric ratios of reactants also critically affect product purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the oxadiazole ring structure and substituent positions. For example, the absence of NH protons in ¹H NMR and distinct carbonyl signals in ¹³C NMR (e.g., ~168–170 ppm for oxadiazole C=O) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water at neutral pH. Stability studies show degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability in ethanol or acetonitrile at 4°C. Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid incompatible materials (strong oxidizers) and store in airtight containers at -20°C .

Advanced Research Questions

Q. What strategies can mitigate low yields in the cyclization step during oxadiazole ring formation?

- Methodological Answer : Low yields in cyclization often arise from incomplete dehydrohalogenation or side reactions. Optimizing reaction conditions—such as using NaNH₂ in liquid ammonia at -70°C—reduces oligomerization byproducts. Alternative bases (e.g., LiN(i-Pr)₂) or microwave-assisted synthesis can enhance reaction efficiency. For example, microwave irradiation at 100°C for 20 minutes improved cyclization yields by 15–20% in related oxadiazole syntheses .

Q. How can researchers resolve contradictions in spectral data when confirming the oxadiazole ring structure?

- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations. For instance, HMBC correlations between the oxadiazole C=O and adjacent protons confirm ring connectivity. Cross-validation with X-ray crystallography is ideal for resolving ambiguities .

Q. What computational methods predict the bioactivity of oxadiazole derivatives, and how do they align with empirical data?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking simulates ligand-receptor interactions (e.g., with bacterial enzymes). For example, docking studies of 5-substituted oxadiazoles correlate with empirical MIC values against E. coli (2–8 µg/mL), highlighting electron-withdrawing substituents as key to enhanced activity .

Q. How does electrophilic substitution reactivity of the oxadiazole ring influence derivatization?

- Methodological Answer : The oxadiazole ring undergoes electrophilic substitution at the 3-position under superacidic conditions (e.g., CF₃SO₃H or AlCl₃). For example, Friedel-Crafts alkylation with arenes produces aryl-substituted derivatives, but steric hindrance from the benzoic acid group may limit reactivity. Kinetic studies using GC-MS or in situ IR monitor reaction progress and optimize catalyst loading (e.g., 10 mol% AlCl₃) .

Q. What are the structure-activity relationships (SARs) for antimicrobial activity in related oxadiazole derivatives?

- Methodological Answer : Substituents at the 5-position of the oxadiazole ring significantly impact bioactivity. For example, 5-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfide derivatives exhibit enhanced antibacterial activity (MIC = 4 µg/mL) compared to unsubstituted analogs. SAR studies suggest that electron-deficient groups improve membrane permeability, while bulky substituents reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.